Disodium 4,4'-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) Disodium 4,4'-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate)
Brand Name: Vulcanchem
CAS No.: 85959-20-2
VCID: VC20293505
InChI: InChI=1S/C28H17N3O10S2.2Na/c29-23-17(42(36,37)38)9-15(19-21(23)27(34)13-7-3-1-5-11(13)25(19)32)31-16-10-18(43(39,40)41)24(30)22-20(16)26(33)12-6-2-4-8-14(12)28(22)35;;/h1-10,29,33,35H,30H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2
SMILES:
Molecular Formula: C28H15N3Na2O10S2
Molecular Weight: 663.5 g/mol

Disodium 4,4'-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate)

CAS No.: 85959-20-2

Cat. No.: VC20293505

Molecular Formula: C28H15N3Na2O10S2

Molecular Weight: 663.5 g/mol

* For research use only. Not for human or veterinary use.

Disodium 4,4'-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) - 85959-20-2

Specification

CAS No. 85959-20-2
Molecular Formula C28H15N3Na2O10S2
Molecular Weight 663.5 g/mol
IUPAC Name disodium;1-amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxo-3-sulfonatoanthracen-1-ylidene)amino]anthracene-2-sulfonate
Standard InChI InChI=1S/C28H17N3O10S2.2Na/c29-23-17(42(36,37)38)9-15(19-21(23)27(34)13-7-3-1-5-11(13)25(19)32)31-16-10-18(43(39,40)41)24(30)22-20(16)26(33)12-6-2-4-8-14(12)28(22)35;;/h1-10,29,33,35H,30H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2
Standard InChI Key FOCGNXRDPNHPIK-UHFFFAOYSA-L
Canonical SMILES C1=CC=C2C(=C1)C(=C3C(=CC(=C(C3=C2O)N)S(=O)(=O)[O-])N=C4C=C(C(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)[O-])O.[Na+].[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Disodium 4,4'-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) consists of two anthraquinone moieties linked by an iminobis (-NH-) group. Each anthracene core is substituted with amino (-NH2_2) and sulphonate (-SO3_3Na) groups at the 1- and 2-positions, respectively. The disodium counterions enhance water solubility, a hallmark of sulphonated dyes .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number85959-20-2
Molecular FormulaC28H17N3O10S22Na\text{C}_{28}\text{H}_{17}\text{N}_{3}\text{O}_{10}\text{S}_{2} \cdot 2\text{Na}
Molecular Weight663.54 g/mol
AppearancePowder or liquid
Assay (Purity)≥99%

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via sequential sulphonation and amination of anthraquinone precursors. A plausible pathway involves:

  • Sulphonation: Anthraquinone is sulphonated at the 2-position using fuming sulphuric acid.

  • Amination: Introduction of amino groups via nitration followed by reduction.

  • Iminobis Linkage Formation: Coupling two anthraquinone units through a diamine intermediate under alkaline conditions .

Table 2: Industrial Synthesis Parameters

StepReagents/ConditionsYield Optimization
SulphonationH2_2SO4_4, SO3_3Temperature control (50–80°C)
AminationHNO3_3, H2_2/Pd catalystpH adjustment (6–8)
CouplingNH2_2-R-NH2_2, NaOHStirring duration (12–24 hrs)

Scalability and Challenges

Industrial production prioritizes cost-effective reagents and waste minimization. Challenges include managing exothermic reactions during sulphonation and ensuring complete reduction of nitro groups to prevent impurities . Suppliers such as Zibo Hangyu Biotechnology and Chemlyte Solutions offer the compound in gram-to-kilogram quantities, indicating scalable synthesis protocols .

Physicochemical Properties

Solubility and Stability

The disodium sulphonate groups confer high water solubility (>50 g/L at 25°C), critical for aqueous dye formulations. The compound is stable under dry, dark conditions but may degrade upon prolonged exposure to UV light or acidic environments .

ParameterRecommendation
Storage Temperature15–25°C
Light SensitivityStore in amber glass
Incompatible MaterialsStrong acids, oxidizing agents

Thermal Properties

Applications and Functional Utility

Dye and Pigment Industry

As a structural analog of C.I. Acid Blue 145 , this compound likely serves as a precursor for synthetic dyes. Sulphonated anthraquinones are valued for their vivid hues and wash-fastness in textiles.

Table 4: Comparative Dye Performance

PropertyDisodium 4,4'-Iminobis DerivativeConventional Azo Dyes
Color FastnessExcellentModerate
SolubilityHighVariable
Environmental ImpactLower toxicityHigher BOD/COD

Biomedical Research

While direct studies are lacking, structurally related anthraquinones exhibit bioactivity. For example, Acid Black 48 (CAS 1328-24-1) demonstrates antimicrobial and antioxidant properties. Hypothetically, the amino and sulphonate groups in this compound could facilitate interactions with microbial membranes or free radicals.

Future Research Directions

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

  • Application Expansion: Exploration in photodynamic therapy or electronic materials.

  • Synthetic Optimization: Green chemistry approaches to reduce sulphuric acid waste.

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